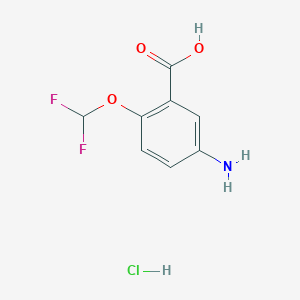

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-2-(difluoromethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLJVLCLLWGPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride generally proceeds via:

- Introduction of the difluoromethoxy substituent onto a benzoic acid or benzoyl intermediate.

- Functional group transformations to install the amino group at the 5-position.

- Formation of the hydrochloride salt to improve stability and handling.

The synthetic challenge lies in the selective functionalization of the aromatic ring and the stability of intermediates, especially when handling acid chlorides or reactive fluorinated intermediates.

Preparation of 2-(Difluoromethoxy)benzoic Acid Derivatives

A key intermediate is 2-(difluoromethoxy)benzoic acid or its derivatives. According to commercial and patent sources, this compound can be synthesized by:

- Alkylation of 2-hydroxybenzoic acid derivatives with difluoromethylating agents.

- Use of sodium hydride and N,N-dimethylformamide (DMF) as base and solvent systems, though caution is advised due to potential explosive hazards associated with this combination.

One documented method involves the reaction of 2-(difluoromethoxy)benzoic acid with coupling agents such as EDC.HCl and HOBt in dichloromethane at 0°C, followed by amine addition and triethylamine as base, leading to amide intermediates with yields around 56%. This approach demonstrates the use of carbodiimide coupling chemistry to functionalize the carboxylic acid group.

The introduction of the amino group at the 5-position of the benzoic acid ring typically involves:

- Nitration followed by reduction, or

- Direct amination via substitution reactions on appropriately substituted precursors.

However, specific detailed protocols for direct amination of the difluoromethoxy-substituted benzoic acid at the 5-position are scarce in open literature. Analogous aromatic amination methods often use catalytic hydrogenation of nitro precursors or nucleophilic aromatic substitution with ammonia or amines under controlled conditions.

Formation of Hydrochloride Salt

The hydrochloride salt form is generally prepared by treating the free amine compound with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal solutions, to precipitate the stable hydrochloride salt. This step enhances compound stability and solubility for further applications.

Example Synthetic Route Overview

Detailed Research Findings and Considerations

Safety and Handling: The use of sodium hydride with DMF for difluoromethoxylation is effective but poses explosion risks; alternative safer bases or solvents should be considered.

Reaction Conditions: Coupling reactions with EDC.HCl and HOBt are efficient for amide bond formation at mild temperatures (0–25°C) and yield moderate to good product quantities.

Hydrogenation: Catalytic hydrogenation under moderate pressure (4–6 atm) and temperatures around 70°C is suitable for reduction steps, such as converting nitro to amino groups.

Purification: Crystallization from aqueous-organic mixtures and trituration with solvents like acetonitrile and diethyl ether are effective for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives .

Scientific Research Applications

Chemistry

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds.

- Reactions :

- Oxidation : Can yield different oxidation products.

- Reduction : Forms reduced derivatives.

- Substitution : The amino and difluoromethoxy groups can participate in substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oxidized derivatives |

| Reduction | Reduced derivatives |

| Substitution | Various substituted benzoic acids |

Biology

In biological research, this compound is being investigated for its potential interactions with biomolecules. Its unique structure allows it to bind to specific enzymes or receptors, potentially influencing biological pathways.

- Mechanism of Action : The compound may modulate enzyme activity or receptor function, leading to significant biochemical responses.

Medicine

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride has shown promise in drug development:

- Therapeutic Properties : Preliminary studies suggest it may have therapeutic applications due to its ability to interact with biological targets.

- Lead Optimization : It has been utilized in lead optimization processes for developing high-affinity compounds targeting various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating formulations with specific performance characteristics.

Case Studies and Research Findings

- Lead Optimization Studies : In a study focusing on high-affinity compounds for inhibiting certain biological pathways, 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride was part of a screening process that identified lead compounds with desirable binding characteristics .

- Difluoromethylation Processes : Recent advances in difluoromethylation have highlighted the importance of compounds like this one in modulating lipophilicity and enhancing the pharmacokinetic profiles of drug candidates .

- Inhibitor Development : Research has indicated that this compound could serve as a precursor in developing inhibitors targeting specific proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key features of 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride with analogs:

Biological Activity

Overview

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1269152-29-5, is characterized by the presence of both amino and difluoromethoxy functional groups, which contribute to its unique chemical properties and biological interactions.

The synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride typically involves specific reagents and reaction conditions to ensure high yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical responses. For instance, its mechanism may involve inhibition of enzymes that play crucial roles in metabolic pathways .

Biological Activities

Research on the biological activity of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride has revealed several potential therapeutic applications:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic processes, which could be beneficial in treating conditions like inflammation or cancer.

- Antioxidant Properties : Preliminary studies suggest that modifications in related compounds can enhance antioxidant activity, indicating a potential protective role against oxidative stress .

- Analgesic Activity : Similar compounds have demonstrated analgesic effects in animal models, suggesting that 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride might possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activities of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride:

- Analgesic Studies : In a study evaluating the analgesic effects of benzoic acid derivatives, compounds structurally similar to 5-Amino-2-(difluoromethoxy)benzoic acid exhibited significant pain relief in writhing tests induced by acetic acid .

- Oxidative Stress Protection : Research involving derivatives of benzoic acids showed that certain modifications could improve cytoprotection in cells under oxidative stress conditions. This suggests that similar modifications to 5-Amino-2-(difluoromethoxy)benzoic acid could enhance its protective effects .

- Toxicity Assessments : Toxicity evaluations indicate that related compounds have favorable profiles with no significant acute toxicity observed at high doses (2000 mg/kg), which implies a potential safety margin for therapeutic applications .

Comparative Analysis

To better understand the unique properties of 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride, a comparison with similar compounds is essential:

| Compound Name | Functional Groups | Notable Activities |

|---|---|---|

| 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride | Amino, Difluoromethoxy | Potential analgesic, antioxidant |

| 2-Amino-5-(trifluoromethoxy)benzoic acid | Amino, Trifluoromethoxy | Enzyme inhibition |

| 2-Amino-5-fluorobenzoic acid | Amino, Fluoro | Antioxidant properties |

Q & A

Q. What are the standard synthetic routes for 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride, and how is the hydrochloride salt formed?

The synthesis typically involves two stages: (1) preparation of the free base (5-amino-2-(difluoromethoxy)benzoic acid) and (2) salt formation with hydrochloric acid. For the free base, a common approach is nucleophilic substitution on a halogenated precursor (e.g., 2-chloro-5-nitrobenzoic acid) using difluoromethoxide ions, followed by reduction of the nitro group to an amine . The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to ensure purity . Reaction yields depend on the stoichiometry of HCl and solvent choice.

Q. Which spectroscopic techniques are most effective for characterizing 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride?

Key techniques include:

- NMR : - and -NMR confirm the difluoromethoxy group (e.g., -NMR: δ 6.5–7.5 ppm for aromatic protons; -NMR: δ -80 to -90 ppm for CF) and the hydrochloride protonation state .

- IR : Absorption bands at ~1700 cm (carboxylic acid C=O) and ~1550 cm (NH bending) validate the salt formation .

- X-ray crystallography : Resolves spatial arrangement of the difluoromethoxy group and hydrogen-bonding networks in the crystal lattice .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Stability studies in indicate the salt remains intact under refrigeration (2–8°C) for >12 months. However, it is hygroscopic, requiring storage in anhydrous conditions. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, monitored via HPLC .

Advanced Research Questions

Q. What is the mechanistic role of the difluoromethoxy group in modulating reactivity during coupling reactions?

The difluoromethoxy group acts as a strong electron-withdrawing substituent, polarizing the aromatic ring and activating specific positions for electrophilic substitution. For example, in amide coupling reactions (e.g., with carbodiimide/HOBt), the group stabilizes transition states via resonance, improving reaction rates and regioselectivity . Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) show a 2–3× increase in coupling efficiency .

Q. How can synthetic routes be optimized to improve yield and purity of the hydrochloride salt?

Critical parameters include:

- Catalyst selection : Use of HOBt (1-hydroxybenzotriazole) in coupling reactions reduces side products (e.g., N-acylurea) by stabilizing active esters .

- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity. Recrystallization from ethanol/water (1:3 v/v) minimizes residual HCl .

- pH control : Maintaining pH 4–5 during salt formation prevents over-acidification, which can degrade the amine group .

Q. What analytical challenges arise when distinguishing 5-amino-2-(difluoromethoxy)benzoic acid hydrochloride from structural analogs?

Key challenges include:

- Differentiating halogenated analogs : Mass spectrometry (HRMS) identifies exact mass differences (e.g., Cl vs. Br substituents) .

- Isomeric separation : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers if asymmetric centers are introduced during synthesis .

- Thermal stability : TGA (thermogravimetric analysis) distinguishes decomposition profiles; the hydrochloride salt exhibits a distinct endotherm at ~200°C due to HCl release .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

- Binding assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify affinity for receptors (e.g., kinase targets). Preliminary data suggest micromolar binding to ATP-binding pockets due to the difluoromethoxy group’s hydrophobic interactions .

- Metabolic stability : Incubation with liver microsomes (human/rat) followed by LC-MS/MS analysis identifies major metabolites (e.g., oxidative defluorination) .

- Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.